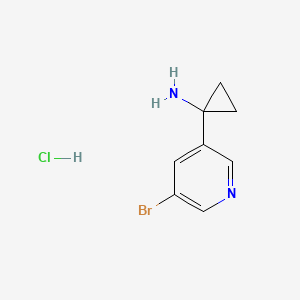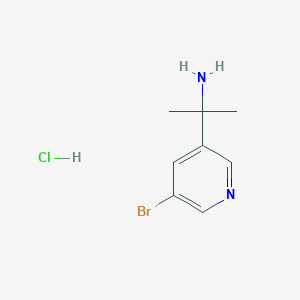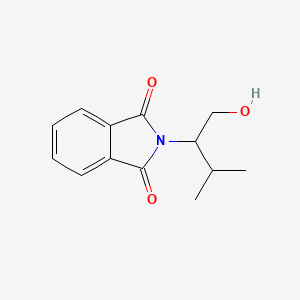
1-Butyl-2,3-dimethyl-3-imidazolium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,3-dimethylimidazolium nitrate is a hydrophilic room temperature ionic liquid with low crystallization temperature . It has a molecular formula of C9H17N3O3, an average mass of 215.250 Da, and a monoisotopic mass of 215.126984 Da .
Synthesis Analysis
This compound can be prepared from 1-butyl-3-methylimidazolium bromide by reacting with silver nitrate . A similar synthesis process is described for 1-butyl-3-methylimidazolium chloride .Molecular Structure Analysis
The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate are reported . The form observed at 100 K and 200 K crystallizes in the P-1 space group and contains two independent imidazolium cations and nitrate anions . At 100 K, the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a G′G′ (gauche–gauche) conformation .Chemical Reactions Analysis
While specific chemical reactions involving 1-Butyl-2,3-dimethyl-3-imidazolium nitrate are not detailed in the search results, it’s worth noting that ionic liquids like this have widespread applications in chemical synthesis, catalysis, and electrochemistry .Physical And Chemical Properties Analysis
This compound is a hydrophilic room temperature ionic liquid with low crystallization temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Thermal Stability and Decomposition
1-Butyl-2,3-dimethyl-3-imidazolium nitrate, as part of a broader class of 1-alkyl-2,3-dimethylimidazole nitrate ionic liquids, exhibits thermal stability characteristics that are influenced by the alkyl chain length. Studies utilizing thermogravimetric analysis and density functional theory calculations have shown that the thermal stability decreases with increasing alkyl chain length, which has implications for the safety and engineering applications of these substances. These findings are crucial for guiding the safe design and use of imidazolium nitrate ionic liquids in industrial processes (Meng et al., 2021).
Viscosity and Hydrogen Bonding
Research on 1-butyl-2,3-dimethyl-imidazolium-based ionic liquids has uncovered interesting behaviors related to viscosity and melting points. Despite expectations that a reduction in hydrogen bonding might decrease viscosity, experimental findings reveal the opposite. This anomaly is attributed to the elimination of certain ion-pair conformers and an increase in the rotational barrier of the alkyl chain, leading to a greater ordering within the liquid and thus higher melting points and viscosity. Such insights are valuable for understanding the fundamental properties of these ionic liquids (Hunt, 2007).
Catalytic Applications
In the realm of organic synthesis, this compound has been investigated for its role as a reagent in the nitration of aromatic compounds. The use of this ionic liquid facilitates the efficient nitration of aromatic compounds, including aniline derivatives, by in situ generation of nitrogen dioxide. This method represents a significant advancement in the synthesis of nitroarenes, offering a more efficient and potentially greener alternative to traditional nitration techniques (Zolfigol et al., 2012).
Anion Interaction Studies
The interaction between 1-butyl-2,3-dimethyl-3-imidazolium cations and anions has been a subject of interest due to its implications for the properties of ionic liquids. Studies utilizing density functional theory and vibrational spectroscopy have provided insights into the nature of cation-anion interactions, which play a crucial role in determining the physical properties of these compounds. Such research aids in the design of ionic liquids with tailored properties for specific applications (Kausteklis et al., 2018).
Ionic Liquids in Analytical Chemistry
This compound and its analogs have been explored as additives in ion exchange chromatography for the analysis of inorganic anions, showcasing their potential to improve analytical methodologies. Such applications highlight the versatility of these ionic liquids beyond their traditional roles in synthesis and material science (Di et al., 2018).
Safety and Hazards
Safety data suggests avoiding breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Ionic liquids like 1-Butyl-2,3-dimethyl-3-imidazolium nitrate have widespread applications in chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials . Understanding their structures and how intermolecular forces determine their properties is a major challenge in the study and application of ionic liquids , suggesting a direction for future research.
作用機序
Target of Action
1-Butyl-2,3-dimethyl-3-imidazolium nitrate is an ionic liquid It’s known that the compound interacts with various molecular structures, including other ions and molecules in its environment .
Mode of Action
The compound consists of 1-butyl-2,3-dimethylimidazolium cations and nitrate anions . The cations form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows the compound to interact with its targets in a variety of ways, including through electrostatic interactions, hydrogen bonding, and van der Waals forces .
Biochemical Pathways
For example, it can act as a solvent, catalyst, and electrolyte component .
Pharmacokinetics
Like other ionic liquids, it is expected to have low volatility and high thermal stability
Result of Action
It’s known that the compound can undergo significant temperature-dependent conformational changes . These changes could potentially influence its interactions with other molecules and ions, thereby affecting its overall action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature changes can lead to different polymorphs and significant conformational changes . Additionally, the presence of other ions and molecules in the environment can affect the compound’s interactions and overall action .
特性
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAZVCVBALAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

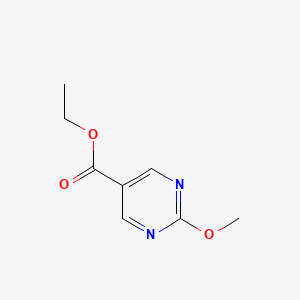
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
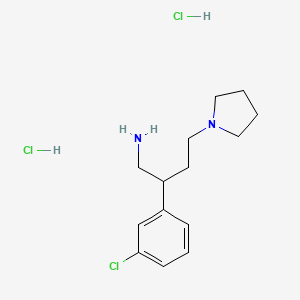
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
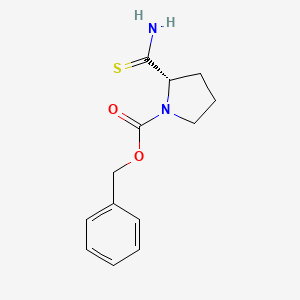

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

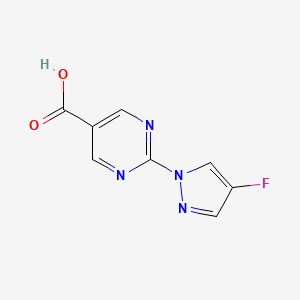
![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)

